Cas no 2228669-92-7 (4-(3-chloro-5-fluorophenyl)oxane-2,6-dione)
4-(3-chloro-5-fluorophenyl)oxane-2,6-dione Chemical and Physical Properties
Names and Identifiers
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- 4-(3-chloro-5-fluorophenyl)oxane-2,6-dione
- 2228669-92-7
- EN300-1977232
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- Inchi: 1S/C11H8ClFO3/c12-8-1-6(2-9(13)5-8)7-3-10(14)16-11(15)4-7/h1-2,5,7H,3-4H2
- InChI Key: MDOHERXCLJCJBN-UHFFFAOYSA-N
- SMILES: ClC1=CC(=CC(=C1)C1CC(=O)OC(C1)=O)F
Computed Properties
- Exact Mass: 242.0146000g/mol
- Monoisotopic Mass: 242.0146000g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 292
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 43.4Ų
4-(3-chloro-5-fluorophenyl)oxane-2,6-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1977232-0.05g |
4-(3-chloro-5-fluorophenyl)oxane-2,6-dione |
2228669-92-7 | 0.05g |
$912.0 | 2023-09-16 | ||
| Enamine | EN300-1977232-0.1g |
4-(3-chloro-5-fluorophenyl)oxane-2,6-dione |
2228669-92-7 | 0.1g |
$956.0 | 2023-09-16 | ||
| Enamine | EN300-1977232-0.25g |
4-(3-chloro-5-fluorophenyl)oxane-2,6-dione |
2228669-92-7 | 0.25g |
$999.0 | 2023-09-16 | ||
| Enamine | EN300-1977232-0.5g |
4-(3-chloro-5-fluorophenyl)oxane-2,6-dione |
2228669-92-7 | 0.5g |
$1043.0 | 2023-09-16 | ||
| Enamine | EN300-1977232-1.0g |
4-(3-chloro-5-fluorophenyl)oxane-2,6-dione |
2228669-92-7 | 1g |
$1086.0 | 2023-05-26 | ||
| Enamine | EN300-1977232-2.5g |
4-(3-chloro-5-fluorophenyl)oxane-2,6-dione |
2228669-92-7 | 2.5g |
$2127.0 | 2023-09-16 | ||
| Enamine | EN300-1977232-5.0g |
4-(3-chloro-5-fluorophenyl)oxane-2,6-dione |
2228669-92-7 | 5g |
$3147.0 | 2023-05-26 | ||
| Enamine | EN300-1977232-10.0g |
4-(3-chloro-5-fluorophenyl)oxane-2,6-dione |
2228669-92-7 | 10g |
$4667.0 | 2023-05-26 | ||
| Enamine | EN300-1977232-1g |
4-(3-chloro-5-fluorophenyl)oxane-2,6-dione |
2228669-92-7 | 1g |
$1086.0 | 2023-09-16 | ||
| Enamine | EN300-1977232-5g |
4-(3-chloro-5-fluorophenyl)oxane-2,6-dione |
2228669-92-7 | 5g |
$3147.0 | 2023-09-16 |
4-(3-chloro-5-fluorophenyl)oxane-2,6-dione Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on 4-(3-chloro-5-fluorophenyl)oxane-2,6-dione
4-(3-Chloro-5-Fluorophenyl)Oxane-2,6-Dione: A Comprehensive Overview
The compound 4-(3-chloro-5-fluorophenyl)oxane-2,6-dione (CAS No. 2228669-92-7) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a substituted phenyl group with a cyclic diketone system. The presence of chlorine and fluorine substituents on the aromatic ring imparts distinct electronic and steric properties, making it a valuable molecule for research and industrial applications.
Recent studies have highlighted the potential of 4-(3-chloro-5-fluorophenyl)oxane-2,6-dione in the development of advanced materials, particularly in the field of optoelectronics. Researchers have explored its use as a precursor for synthesizing organic semiconductors, where its electronic properties play a crucial role in enhancing device performance. The diketone moiety in the molecule has been shown to facilitate efficient charge transport, making it a promising candidate for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.
In addition to its electronic properties, 4-(3-chloro-5-fluorophenyl)oxane-2,6-dione has also been investigated for its role in medicinal chemistry. The compound's ability to act as a chelating agent has led to its exploration in drug delivery systems. Recent findings suggest that it could serve as a ligand for metal complexes, potentially enhancing the bioavailability and efficacy of certain pharmaceutical compounds. This dual functionality underscores the versatility of this compound in both material science and therapeutic applications.
The synthesis of 4-(3-chloro-5-fluorophenyl)oxane-2,6-dione involves a multi-step process that combines aromatic substitution reactions with cyclization techniques. Researchers have optimized these methods to achieve high yields and purity levels, ensuring the compound's suitability for large-scale production. The use of environmentally friendly solvents and catalysts in these reactions aligns with current trends toward sustainable chemistry practices.
From a structural perspective, 4-(3-chloro-5-fluorophenyl)oxane-2,6-dione exhibits a high degree of symmetry, which contributes to its stability and reactivity. The oxane ring system provides a rigid framework that facilitates precise control over molecular interactions. This structural integrity has been leveraged in the design of novel polymers and nanomaterials, where the compound serves as a building block for creating hierarchical architectures.
Looking ahead, the potential applications of 4-(3-chloro-5-fluorophenyl)oxane-2,6-dione are expected to expand further as researchers continue to uncover its unique properties. Its integration into cutting-edge technologies such as flexible electronics and bio-sensors holds great promise for advancing modern industries. As the demand for high-performance materials grows, this compound is poised to play a pivotal role in shaping the future of chemical innovation.
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